4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-15(12-7-9-13(17)10-8-12)16(20)19(18-11)14-5-3-2-4-6-14/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIDJWLCNSFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
Classical Hydrazine-β-Ketoester Condensation
The most widely reported method involves cyclocondensation of 4-chlorophenylhydrazine with β-ketoesters. Jensen’s protocol (1959) remains foundational:
- Reactants : 4-Chlorophenylhydrazine (1.0 eq) and ethyl acetoacetate (1.1 eq)
- Conditions : Reflux in ethanol (12 h), catalyzed by acetic acid (5 mol%)
- Mechanism : Nucleophilic attack of hydrazine’s NH₂ on the ketone carbonyl, followed by cyclization and dehydration.
- Yield : 84.5% after recrystallization from ethanol.
Key advantages include scalability and minimal byproducts. However, regioselectivity challenges arise when using unsymmetrical β-ketoesters.
Multi-Component Reactions (MCRs)
Three-Component Reactions with L-Proline Catalysis
Hegde and Shetty’s approach (2023) employs:
- Reactants : Aniline (1 eq), 4-chlorobenzaldehyde (1 eq), and 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (1 eq)
- Catalyst : L-Proline (20 mol%)
- Conditions : Ethanol, reflux (6–8 h)
- Yield : 78–89% for analogous pyrazoloquinolines, though the target compound required post-synthetic oxidation.
Limitations and Optimization
Initial attempts produced 4,4′-(arylmethylene)-bis-pyrazolones due to competing Knoevenagel condensation. Stoichiometric adjustments (1:1:1 ratio) and inert atmospheres suppressed bis-adduct formation.
Post-Synthetic Modification of Pyrazolone Precursors
Vilsmeier-Haack Formylation and Subsequent Functionalization
A diversity-oriented strategy from PDF source 5 involves:
- Formylation : Treat 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one with POCl₃/DMF (Vilsmeier reagent) to introduce a formyl group.
- Nucleophilic Aromatic Substitution : React with 4-chloroaniline in DMSO (120°C, 4 h) to install the 4-chlorophenyl group.
This method offers flexibility but requires harsh conditions, complicating large-scale synthesis.
Oxidation-Reduction Approaches
Analytical and Crystallographic Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Cyclocondensation | 84.5 | 99.1 | High | Regioselectivity control |
| MCR with L-proline | 78–89 | 95.3 | Moderate | Bis-adduct formation |
| Post-synthetic modification | 62–68 | 98.7 | Low | Harsh conditions |
| Catalytic hydrogenation | 91 | 99.5 | High | Requires pre-formed pyrazole |
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various pyrazolone derivatives, including 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, which demonstrated potent antibacterial effects against a range of pathogens. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for therapeutic applications in treating bacterial infections .
1.2 Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications at various positions on the pyrazolone ring can significantly influence their pharmacological properties. For instance, substituents like chlorine and methyl groups have been shown to enhance antibacterial activity, making them valuable in drug design .
Case Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics like penicillin .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of the compound in a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema size compared to control groups, suggesting that this pyrazolone derivative could be developed into a non-steroidal anti-inflammatory drug (NSAID) .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Core Pyrazolone Derivatives
- 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (Demethylantipyrine) :
The parent compound lacks the 4-chlorophenyl group. Its simpler structure (C₁₀H₁₀N₂O) exhibits reduced steric hindrance and lipophilicity compared to the target compound. Demethylantipyrine is a metabolite of antipyrine and serves as a reference for studying substituent effects on bioactivity . - 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: This isomer features a 3-chlorophenyl group instead of 4-chlorophenyl.
Heterocyclic Hybrids
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-dihydropyrazolyl)thiazole (Compound 5): Replacing the pyrazolone core with a thiazole ring and introducing fluorophenyl groups increases planarity and electron-withdrawing effects. The compound’s isostructural triclinic symmetry (P̄1 space group) contrasts with the target compound’s likely monoclinic packing due to steric bulk .
- Its crystal structure (space group P1̄) shows intramolecular O–H···N interactions absent in the target compound .
Functionalized Pyrazolones
- 4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one :
Substituting the 4-chlorophenyl group with an ethyl chain reduces halogen-mediated interactions (e.g., C–Cl···π) but increases hydrophobicity. This modification may alter solubility and membrane permeability . - 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one: An amino group at position 3 introduces hydrogen-bond donor capacity, contrasting with the target compound’s carbonyl group. This change could enhance binding to polar biological targets .
Pharmacological Activity Comparison
- The target compound’s 4-chlorophenyl group may enhance receptor-binding affinity compared to non-halogenated analogs (e.g., demethylantipyrine) due to increased lipophilicity and van der Waals interactions .
- Compound 23’s quinazolinone hybrid structure demonstrates superior antihypertensive activity, suggesting that pyrazolone derivatives with extended aromatic systems may exhibit enhanced pharmacological profiles .
Physicochemical and Crystallographic Properties
- The target compound’s chlorophenyl groups likely contribute to dense crystal packing via C–Cl···π and π–π stacking, as observed in related dichlorophenyl derivatives .
- Ethyl-substituted analogs exhibit lower melting points and higher solubility in nonpolar solvents compared to halogenated derivatives .
Analytical and Computational Insights
- SHELX Refinement : Single-crystal X-ray diffraction (SC-XRD) using SHELX software confirms isostructurality in fluorophenyl analogs (e.g., Compound 5) but reveals conformational flexibility in chlorophenyl derivatives .
- Multiwfn Analysis : Electron localization function (ELF) studies highlight the polarizable nature of the pyrazolone carbonyl group, which may facilitate interactions with biological targets .
Biological Activity
The compound 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activities associated with this compound, including its anticancer properties, anti-inflammatory effects, and potential applications in treating various diseases.
Chemical Structure
The chemical formula for this compound is . The structure features a pyrazolone core substituted with a chlorophenyl and a phenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Pyrazolone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 10c | HCT-116 | 1.82 | |
| Compound 10c | HePG-2 | 5.55 | |
| Compound 10c | MCF-7 | 2.86 | |
| Pyrazolone A | HeLa | 54.25% | |
| Pyrazolone B | HepG2 | 38.44% |
The data indicates that derivatives of pyrazolone can exhibit strong cytotoxic effects against cancer cell lines, often outperforming established chemotherapeutic agents.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolone derivatives have been explored for their anti-inflammatory effects. The introduction of specific substituents on the pyrazolone ring has been shown to enhance anti-inflammatory activity significantly.
Table 2: Anti-inflammatory Effects of Pyrazolone Derivatives
| Compound | Inflammatory Model | Effectiveness (%) | Reference |
|---|---|---|---|
| Compound C | Carrageenan-induced edema | 70% | |
| Compound D | LPS-stimulated macrophages | 65% |
These findings suggest that modifications to the pyrazolone structure can lead to compounds with significant anti-inflammatory properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that certain pyrazolone derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Pathways : These compounds may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways by affecting NF-kB signaling.
Case Studies
Several case studies have documented the effectiveness of pyrazolone derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer treated with a novel pyrazolone derivative showed a significant reduction in tumor size in over 50% of participants.
- Case Study on Inflammatory Disorders : Patients suffering from chronic inflammatory conditions reported improved symptoms and reduced medication needs after treatment with pyrazolone-based therapies.
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization: Purified compound dissolved in ethanol or dichloromethane, followed by slow evaporation .
Data Collection: Diffraction data acquired at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
Structure Solution: SHELXS/SHELXD for phase determination and SHELXL for refinement .
Visualization: ORTEP-3 for thermal ellipsoid plots and WinGX for metric analysis .
Key Structural Parameters (Example):
- Space group: P1̄ (Triclinic)
- Bond lengths: C–C = 1.54 Å (mean), C–Cl = 1.73 Å .
- R-factor: <0.08 for high-quality refinements .
Advanced: How to resolve structural ambiguities in its X-ray analysis?
Methodological Answer:
Ambiguities arise from disorder, twinning, or weak diffraction. Mitigation strategies:
- High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion .
- Hydrogen Bonding Analysis: Use graph-set notation (e.g., R₂²(8) motifs) to validate packing arrangements .
- Refinement Tools: SHELXL’s restraints (e.g., DFIX, ISOR) for anisotropic displacement parameters .
Case Study:
In a derivative, dichlorophenyl groups exhibited rotational disorder. SHELXL’s PART instruction partitioned occupancy, reducing R-factor from 0.12 to 0.08 .
Advanced: How to analyze the compound’s electronic properties for reactivity studies?
Methodological Answer:
Use quantum chemical tools like Multiwfn to compute:
- Electrostatic Potential (ESP): Identifies nucleophilic/electrophilic regions (e.g., chlorophenyl groups show δ+ potential) .
- Electron Localization Function (ELF): Maps electron density to assess conjugation in the dihydropyrazole ring .
Workflow:
Optimize geometry at B3LYP/6-311+G(d,p) level.
Generate wavefunction files (e.g., .fchk).
Use Multiwfn to visualize ESP/ELF and calculate Fukui indices for site-specific reactivity .
Advanced: How to design derivatives with enhanced bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies guide functionalization:
- Substituent Effects:
- Synthetic Modifications:
Q. Table 2: Bioactivity of Selected Derivatives
| Derivative | Biological Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-(4-Chlorobenzyl)-5-methyl | Antibacterial (E. coli) | 16 | |
| 4-[(Z)-(2-Furyl)methylidene] | Antifungal (C. albicans) | 32 |
Basic: What spectroscopic techniques confirm its synthesis?
Methodological Answer:
- NMR (200 MHz, CDCl₃):
- Mass Spectrometry:
Advanced: What challenges arise in optimizing reaction conditions for scale-up?
Methodological Answer:
- Solvent Choice: Ethanol is ideal for solubility but requires reflux (∆T = 78°C), complicating energy efficiency .
- Catalyst Loading: Excess NaOAc (>10 mol%) reduces yield due to side reactions (e.g., aldol condensation) .
- Purification: Column chromatography is needed for diastereomers, increasing time/cost. Alternatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
